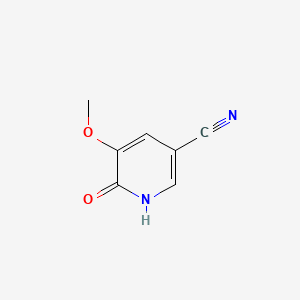
5-methoxy-6-oxo-1H-pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-6-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a methoxy group, a keto group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methoxy-2,3-dihydro-1H-pyridin-6-one with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
5-Methoxy-6-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Formation of 5-methoxy-6-oxo-1H-pyridine-3-carboxylic acid.
Reduction: Formation of 5-methoxy-6-hydroxy-1H-pyridine-3-carbonitrile.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
科学研究应用
5-Methoxy-6-oxo-1H-pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-methoxy-6-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
5-Methoxy-1H-pyridin-2-one: Similar structure but lacks the nitrile group.
6-Oxo-1H-pyridine-3-carbonitrile: Similar structure but lacks the methoxy group.
5-Methoxy-6-oxo-1H-pyridine-2-carbonitrile: Similar structure but with different substitution pattern.
Uniqueness
5-Methoxy-6-oxo-1H-pyridine-3-carbonitrile is unique due to the presence of both methoxy and nitrile groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
生物活性
5-Methoxy-6-oxo-1H-pyridine-3-carbonitrile (CAS No. 138256-04-9) is a pyridine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 150.14 g/mol |
| CAS Number | 138256-04-9 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound acts as an inhibitor in several pathways, potentially influencing cellular signaling and metabolic processes.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the compound's effect on human ovarian adenocarcinoma (SK-OV-3) and breast adenocarcinoma (MCF-7) cells. The results indicated that the compound inhibited cell proliferation with IC50 values ranging from 8.0 to 12.5 µM, suggesting moderate activity against these cancer types .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro assays demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These findings indicate its potential as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyridine ring have been explored to enhance potency and selectivity.
Key Findings:
- Methoxy Group: The presence of the methoxy group at position 5 is essential for maintaining biological activity.
- Carbonitrile Functionality: The carbonitrile group at position 3 contributes significantly to the compound's interaction with biological targets, enhancing its inhibitory effects.
属性
IUPAC Name |
5-methoxy-6-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-6-2-5(3-8)4-9-7(6)10/h2,4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMIYTONUITTGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CNC1=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














